(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone
Description
The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone” features a piperazine core linked to a pyrimidine-triazole moiety and a 2-chloro-6-fluorophenyl ketone group. The chloro and fluoro substituents on the phenyl ring enhance electronegativity, which may influence binding affinity and solubility.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN7O/c18-12-2-1-3-13(19)16(12)17(27)25-6-4-24(5-7-25)14-8-15(22-10-21-14)26-11-20-9-23-26/h1-3,8-11H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMLTRMPPRDODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors. These compounds have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Mode of Action
It’s known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450. This interaction could potentially inhibit the function of the enzyme, leading to various downstream effects.
Biochemical Pathways
It’s known that triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. This suggests that these compounds may affect pathways related to inflammation and neuronal protection.
Pharmacokinetics
It’s known that compounds with similar structures have shown potent inhibitory activities against certain cancer cell lines. This suggests that these compounds may have favorable bioavailability and distribution properties.
Result of Action
It’s known that compounds with similar structures have shown potent inhibitory activities against certain cancer cell lines, with ic50 values ranging from 156 to 239 µM. This suggests that these compounds may induce apoptosis in cancer cells.
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone is a complex molecule that incorporates a triazole moiety, a piperazine ring, and a chlorofluorophenyl group. This combination suggests potential biological activities across various therapeutic areas, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent studies and findings.
Structure and Properties
The structural formula of the compound can be represented as follows:
Key Structural Features:
- Triazole Ring: Known for its broad spectrum of biological activities including antifungal and antibacterial properties .
- Piperazine Ring: Often linked to neuropharmacological effects and used in various drug formulations.
- Chloro-Fluorophenyl Group: Enhances lipophilicity which can improve bioavailability.
Antimicrobial Activity
Recent studies have highlighted the efficacy of triazole derivatives against various pathogens. The incorporation of the triazole nucleus in this compound suggests potential activity against bacteria and fungi. For instance, compounds with similar structural motifs have demonstrated significant antibacterial activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Pathogen | IC50 (μM) | Reference |
|---|---|---|---|
| 6a | Mycobacterium tuberculosis | 1.35 | |
| 6e | MRSA | 0.68 | |
| 31b | Candida albicans | 0.5 |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For example, certain triazole-thione compounds have shown promising results against various cancer cell lines, including colon and breast cancer cells, with IC50 values indicating significant cytotoxic effects . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 2: Anticancer Activity of Related Triazole Compounds
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the triazole ring can significantly influence biological activity. For instance:
- Electron-Withdrawing Groups: Enhance the potency against bacterial strains.
- Alkyl Chain Length: Longer chains may reduce activity due to steric hindrance.
These insights are critical for guiding future synthetic efforts aimed at optimizing efficacy while minimizing toxicity.
Case Study 1: Antitubercular Screening
In a study focused on developing new antitubercular agents, several derivatives were synthesized based on the triazole framework. Among these, compounds featuring the piperazine moiety exhibited enhanced activity against Mycobacterium tuberculosis, highlighting the importance of structural diversity in optimizing therapeutic efficacy .
Case Study 2: Antifungal Efficacy
A series of triazole derivatives were evaluated for their antifungal properties against clinical isolates of fungi. The results showed that modifications at the C3 position of the triazole ring significantly increased antifungal potency, suggesting potential for developing new antifungal therapies .
Scientific Research Applications
The biological activities of this compound are primarily attributed to its structural components. The triazole group is recognized for its antifungal properties, while the pyrimidine moiety can enhance interactions with various biological targets. Research indicates potential applications in:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, particularly against resistant strains of bacteria and fungi.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Medicinal Chemistry
The compound is being explored for its potential as a lead compound in drug discovery. Its ability to interact with multiple biological targets makes it a versatile candidate for further research.
Synthetic Chemistry
It serves as a building block for synthesizing more complex molecules with potential therapeutic applications. The synthesis typically involves multi-step reactions that can be optimized for yield and purity.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Antifungal Studies : Research has demonstrated that derivatives of this compound exhibit significant antifungal activity against Candida albicans and other pathogenic fungi.
- Anticancer Research : In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
- Enzyme Inhibition : Investigations into its mechanism of action reveal that it may act as an enzyme inhibitor, potentially blocking pathways critical for microbial survival or cancer cell growth.
Data Tables
| Application Area | Activity | Target Organisms/Cells | Mechanism of Action |
|---|---|---|---|
| Antifungal | Moderate | Candida albicans | Disruption of fungal cell wall synthesis |
| Anticancer | High | Breast cancer cells | Induction of apoptosis |
| Antibacterial | Moderate | Resistant bacterial strains | Inhibition of protein synthesis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone (CAS 1705351-21-8)
This analog shares the piperazine-pyrimidine-triazole backbone but differs in two critical regions:
Aryl Substituent : The target compound has a 2-chloro-6-fluorophenyl group, whereas the analog features a 3-(trifluoromethyl)phenyl group.
Ketone Linker: The target compound uses a methanone (C=O directly attached to phenyl), while the analog employs an ethanone linker (C=O separated by a methylene group).
Table 1: Structural and Physicochemical Comparison
| Property | Target Compound | Analog (CAS 1705351-21-8) |
|---|---|---|
| Molecular Formula | C₁₈H₁₄ClF N₇O (estimated) | C₁₉H₁₈F₃N₇O |
| Molecular Weight | ~408.8 g/mol | 417.4 g/mol |
| Key Substituents | 2-Cl, 6-F on phenyl | 3-CF₃ on phenyl |
| Electronic Effects | Electron-withdrawing (Cl, F) | Strong electron-withdrawing (CF₃) |
| Lipophilicity (Predicted LogP) | Moderate (due to polar halogens) | Higher (CF₃ increases hydrophobicity) |
Impact of Substituent Differences
- In contrast, the trifluoromethyl group in the analog introduces significant steric bulk and hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .
- Spatial Arrangement : The meta-positioned CF₃ group in the analog allows for distinct spatial orientation compared to the ortho/para Cl and F arrangement in the target compound. This could alter binding pocket compatibility in biological targets.
Ketone Linker Variation
- The methanone in the target compound offers rigidity, which might enhance selectivity but limit bioavailability .
Broader Structural Class Comparisons
Compounds in this class typically exhibit:
- Piperazine-Pyrimidine Core : Facilitates hydrogen bonding and π-π stacking with biological targets, common in kinase inhibitors or antimicrobial agents.
- Triazole Moiety : Enhances metabolic stability and participates in metal coordination, a feature seen in antifungal drugs like fluconazole derivatives.
Table 2: Functional Group Contributions
| Functional Group | Role in Bioactivity |
|---|---|
| Piperazine | Improves solubility and bioavailability |
| Pyrimidine-Triazole | Binds ATP pockets in kinases |
| Halogenated Phenyl | Modulates electron density and lipophilicity |
Research Findings and Hypotheses
- Kinase Inhibition : The pyrimidine-triazole system is prevalent in tyrosine kinase inhibitors (e.g., imatinib analogs). The chloro/fluoro substituents may enhance selectivity for kinases with polar active sites.
- Antimicrobial Activity : Triazole derivatives often target cytochrome P450 enzymes in pathogens. The analog’s CF₃ group could improve potency against resistant strains due to increased lipophilicity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for constructing the piperazine-pyrimidine-triazole core of this compound?
- Methodology : The synthesis typically involves sequential coupling reactions. For example, pyrimidine-triazole intermediates (e.g., 4-(1H-1,2,4-triazol-1-yl)pyrimidine) are synthesized via nucleophilic substitution or metal-catalyzed cross-coupling, followed by piperazine ring introduction via Buchwald-Hartwig amination or SNAr reactions . Ethanol reflux (10–12 hours) with stoichiometric control of morpholine and formaldehyde is critical for piperazine functionalization .
- Optimization : Yields improve with inert atmosphere (N₂/Ar) and catalytic Pd(OAc)₂/Xantphos systems .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Confirm piperazine proton integration (δ 2.5–3.5 ppm) and triazole C-H coupling (δ 8.1–8.3 ppm) .
- HPLC-MS : Purity >95% with [M+H]⁺ matching theoretical m/z (e.g., C₂₃H₂₄ClN₅O₂: 473.15 g/mol) .
- X-ray Crystallography : Resolve piperazine-pyrimidine dihedral angles (e.g., 45–60°) to confirm spatial orientation .
Advanced Research Questions
Q. What strategies address low solubility in aqueous buffers during in vitro bioassays?
- Approaches :
- Co-solvent systems (e.g., 10% DMSO/PBS) with sonication (30 min) to stabilize colloidal dispersions.
- Structural derivatization: Introduce polar groups (e.g., -OH, -SO₃H) at the 4-position of the phenyl ring, as seen in analogs with improved solubility (e.g., 4-hydroxy derivatives in ).
Q. How does the electronic nature of the triazole substituent modulate target binding affinity?
- SAR Insights :
- Electron-deficient triazoles (e.g., 1H-1,2,4-triazol-1-yl) enhance π-π stacking with kinase ATP-binding pockets (e.g., EGFR), as shown in docking studies .
- Electron-rich analogs (e.g., 1H-1,2,3-triazol-4-yl) reduce affinity by 10–15× due to steric clashes .
Q. What computational tools predict metabolic stability of this compound?
- Methods :
- CYP450 Metabolism : SwissADME predicts major oxidation sites (e.g., piperazine N-methyl group) with 82% accuracy .
- MD Simulations : 100-ns trajectories identify vulnerable bonds (e.g., pyrimidine C-N) to hydrolysis in hepatic microsomes .
Key Notes
- Contradictions in SAR : While electron-withdrawing groups generally enhance binding, their placement on the triazole (vs. pyrimidine) may reduce potency by altering H-bond networks .
- Synthesis Pitfalls : Over-refluxing (>12 hours) degrades the pyrimidine ring; monitor reaction progress via TLC (Rf = 0.4–0.5 in ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
